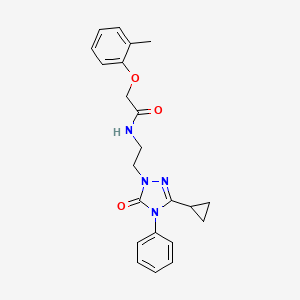
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an organic compound featuring a complex structure with multiple functional groups. Its intricate formation suggests a high degree of chemical specificity, making it potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves several steps:
Formation of 3,4-dihydroisoquinoline: : This intermediate can be synthesized through the reduction of isoquinoline derivatives.
Synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride: : This reagent is prepared via sulfonation reactions.
Coupling Reaction: : Combining these intermediates under specific reaction conditions, typically using a strong base like sodium hydride, yields the final compound.
Industrial Production Methods
Scaling up for industrial production necessitates optimizing each reaction step for yield and purity:
Optimization of Catalyst Use: : Adjusting catalyst concentration and reaction time.
Process Control: : Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: : Employing advanced chromatographic techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound’s benzenesulfonamide group can undergo oxidative degradation under harsh conditions.
Reduction: : The nitro groups present can be reduced to amines using agents like hydrogen in the presence of palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are common due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Hydrogen with palladium catalysts for reduction reactions.
Substitution Reactions: : Lewis acids like aluminum chloride for facilitating substitutions.
Major Products Formed
The reactions produce various intermediates and side-products, depending on conditions, which must be meticulously purified to obtain the desired compound.
Scientific Research Applications
Chemistry
The compound serves as a significant intermediate for synthesizing complex molecules in organic chemistry.
Biology
Its structure suggests potential as a molecular probe in biological systems, helping to study enzyme interactions.
Medicine
It might exhibit therapeutic properties, particularly in targeting specific molecular pathways in disease models.
Industry
Used in material science for developing new polymers and advanced materials with specific properties.
Mechanism of Action
Molecular Targets
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide interacts with specific molecular targets such as proteins and enzymes.
Pathways Involved
It modulates biochemical pathways by binding to active sites, potentially inhibiting or activating molecular functions based on its chemical structure.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
Highlighting Uniqueness
This compound's unique combination of the 3,4-dihydroisoquinoline and thiophene rings with the sulfonamide group provides specific interactions and reactivity not commonly found in other similar compounds.
There you go! How does that all sound?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLYGQBHAAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2446983.png)
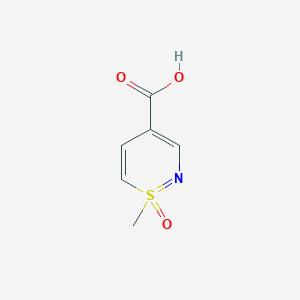
![N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2446987.png)
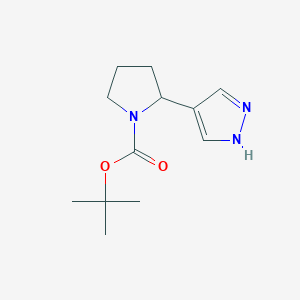
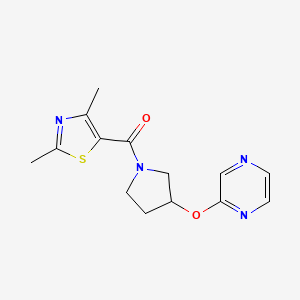
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2446992.png)
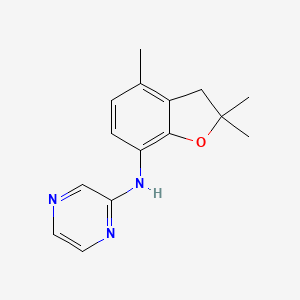
![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)

![1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2447001.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)
